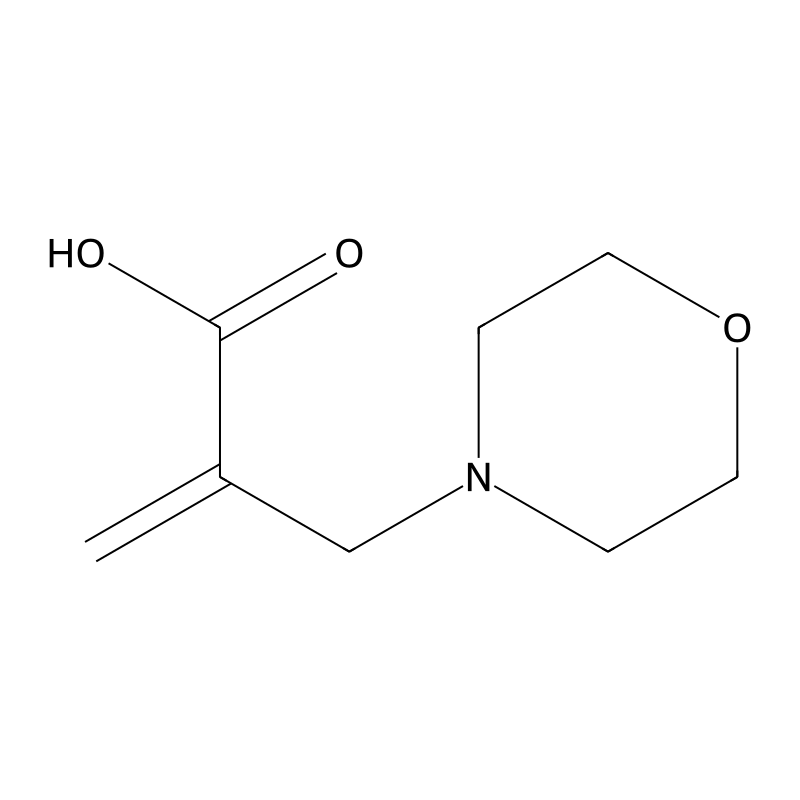

2-(Morpholinomethyl)acrylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monomer for Polymer Synthesis:

The acrylic acid moiety in 2-MMA allows it to function as a monomer. Monomers are small molecules that can link together to form polymers. The presence of the morpholine group, a nitrogen-containing heterocycle, could impart interesting properties to the resulting polymers. For instance, the morpholine group might introduce

2-(Morpholinomethyl)acrylic acid is an organic compound characterized by the molecular formula C₈H₁₃NO₃ and a molecular weight of approximately 171.19 g/mol. It features a morpholinomethyl group attached to an acrylic acid backbone, which contributes to its unique chemical properties. This compound is classified as a zwitterionic acrylic acid derivative, exhibiting both acidic and basic characteristics depending on the pH of the environment. It is primarily utilized in biochemical research and has garnered attention for its potential applications in various fields, including polymer chemistry and medicinal chemistry .

The reactivity of 2-(Morpholinomethyl)acrylic acid can be attributed to its acrylic acid functionality, which allows it to participate in typical reactions associated with unsaturated carboxylic acids. Key reactions include:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

- Polymerization: Due to its double bond, it can undergo radical polymerization, leading to the formation of polymers that can be used in coatings and adhesives .

Research indicates that 2-(Morpholinomethyl)acrylic acid exhibits various biological activities. Its zwitterionic nature may enhance solubility and bioavailability, making it a candidate for drug formulation. Some studies suggest potential antimicrobial properties, although further research is needed to fully elucidate its biological effects. The compound's ability to interact with biological macromolecules could also position it as a useful tool in proteomics and biochemistry .

Several methods have been developed for synthesizing 2-(Morpholinomethyl)acrylic acid:

- Mannich Reaction: This method involves the reaction of morpholine with formaldehyde and an acrylic acid derivative, facilitating the introduction of the morpholinomethyl group.

- Direct Esterification: Acrylic acid can be directly reacted with morpholine in the presence of catalysts to yield 2-(Morpholinomethyl)acrylic acid.

- Amination Reactions: Various amination techniques can also be employed to introduce the morpholinomethyl moiety onto the acrylic backbone .

The applications of 2-(Morpholinomethyl)acrylic acid are diverse:

- Biochemical Research: Used as a biochemical tool in proteomics for studying protein interactions.

- Polymer Chemistry: Serves as a monomer for synthesizing polymers with specific properties, such as increased flexibility or improved adhesion.

- Drug Development: Potentially useful in formulating pharmaceuticals due to its unique chemical structure and biological activity .

Interaction studies involving 2-(Morpholinomethyl)acrylic acid have focused on its ability to form complexes with various biomolecules. Preliminary findings suggest that it may interact favorably with proteins and nucleic acids, potentially influencing their structure and function. These interactions could be leveraged in drug delivery systems or as part of therapeutic agents targeting specific biological pathways .

Several compounds share structural or functional similarities with 2-(Morpholinomethyl)acrylic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acrylic Acid | Simple unsaturated carboxylic acid | Basic structure without additional functional groups |

| N-Methylmorpholine | Morpholine derivative without acrylic functionality | Used primarily as a solvent or base |

| Methacrylic Acid | Similar unsaturation but with a methyl group | Higher reactivity in polymerization processes |

| 2-Hydroxyethyl Methacrylate | Contains an alcohol group alongside acrylic functionality | Commonly used in coatings and adhesives |

The uniqueness of 2-(Morpholinomethyl)acrylic acid lies in its combination of morpholine and acrylic functionalities, which enhances its solubility and potential biological interactions compared to other similar compounds .

Mannich Reaction Approaches

The Mannich reaction represents the most fundamental approach for synthesizing 2-(Morpholinomethyl)acrylic acid, involving the condensation of morpholine, formaldehyde, and acrylic acid to form the desired aminomethylated product [1] [2] [3]. This three-component reaction proceeds through the formation of an iminium ion intermediate, which subsequently reacts with the enolizable acrylic acid to produce the target compound [4] [5].

Mechanistic Pathway and Reaction Conditions

The classical Mannich mechanism involves the initial condensation of morpholine with formaldehyde to generate a methylenebismorpholine intermediate or a hydroxymethylmorpholine species [4]. Under acidic conditions, these intermediates decompose to form the highly reactive morpholinomethyl iminium ion, which undergoes nucleophilic attack by the enol form of acrylic acid [6]. The reaction typically requires elevated temperatures ranging from 50 to 120 degrees Celsius and can achieve yields of 65 to 89 percent with selectivities of 95 to 99 percent [1] [3] [7].

Optimization studies have demonstrated that the molar ratio of reactants significantly influences the reaction outcome. The optimal conditions typically employ a morpholine to acrylic acid to formaldehyde ratio of 1.0:1.0:1.0 to 1.2:1.0:1.0, with reaction times ranging from 3 to 12 hours depending on the specific conditions employed [2] [7]. The reaction can be conducted in various solvents including ethanol, dimethylformamide, and even solvent-free conditions, with ethanol providing the best balance of reaction rate and product purity [3] [7].

Catalyst Systems and Enhancement Strategies

Recent developments have focused on improving the efficiency of the Mannich reaction through the use of specialized catalysts. Sodium hydride has been identified as an effective catalyst for enhancing the degree of modification, with optimal catalyst loadings of 7 to 9 percent by mole based on the acrylic acid component [2]. This catalytic approach not only improves yields but also enables the reaction to proceed under milder conditions, reducing the formation of undesired side products.

The use of preformed iminium salts has also been explored as an alternative to the classical three-component Mannich reaction. This approach involves the preliminary formation of stable morpholinomethyl iminium salts, which can then be reacted with acrylic acid under controlled conditions to achieve higher selectivity and reproducibility [6]. N,N-dimethyl(methylene)iminium salts and cyclic iminium derivatives have shown particular promise in this regard [6].

Amination Techniques

Direct amination approaches for synthesizing 2-(Morpholinomethyl)acrylic acid involve the reaction of activated acrylic acid derivatives with morpholine under controlled conditions [8] [9]. These methods offer advantages in terms of reaction selectivity and the ability to control stereochemistry in the resulting products.

Acyl Chloride Methodology

The most straightforward amination approach utilizes acryloyl chloride as the activated acrylic acid derivative. This method involves the dropwise addition of morpholine to a solution of acryloyl chloride in the presence of a suitable base such as triethylamine or pyridine [8]. The reaction is typically conducted at low temperatures (0 to 5 degrees Celsius) to minimize side reactions and maintain product integrity.

This approach achieves yields ranging from 80 to 95 percent with excellent selectivity (90 to 98 percent) for the desired amide product [8]. The reaction is generally complete within 1 to 4 hours, and the crude product can be purified through conventional techniques such as distillation or recrystallization. The use of acid-binding agents is crucial for neutralizing the hydrogen chloride generated during the reaction and preventing degradation of the product [8].

Anhydride-Based Synthesis

An alternative amination strategy employs mixed anhydrides derived from acrylic acid and trichloroacetic acid [8]. This method offers the advantage of generating a more selective acylating agent compared to acryloyl chloride. The acrylic trichloroacetic anhydride is prepared by mixing acrylic acid with trichloroacetic acid in the presence of phosphorus pentoxide and acetic anhydride at temperatures between 95 to 100 degrees Celsius [8].

The subsequent reaction with morpholine is conducted at low temperatures (0 to 5 degrees Celsius) in the presence of suitable bases such as triethylamine, pyridine, or N-methylmorpholine [8]. This approach consistently achieves yields of 80 to 99 percent with selectivities of 97 to 99 percent. The method is particularly advantageous for large-scale synthesis due to its high reproducibility and the ease of product purification [8].

Ethylene Sulfate-Mediated Alkylation

A recently developed green chemistry approach employs ethylene sulfate as an alkylating agent for the selective monoalkylation of morpholine, followed by cyclization to form the desired product [9] [10] [11]. This method represents a significant advancement in terms of environmental sustainability and operational simplicity.

The process involves the reaction of morpholine with ethylene sulfate in the presence of potassium tert-butoxide (tBuOK) in acetonitrile or alcohol solvents [10] [11]. The reaction proceeds through a simple SN2 mechanism, with the degree of selectivity being dependent upon the structure of the reacting amine and the unique properties of ethylene sulfate [10]. This method has been successfully scaled to greater than 50 gram quantities and achieves yields of 58 to 87 percent [11].

Industrial Scale Production Methods

Continuous Flow Processes

Continuous flow synthesis has emerged as a preferred method for industrial-scale production of morpholine derivatives due to its enhanced safety profile, improved heat and mass transfer characteristics, and ability to maintain consistent product quality [12] [13] [14]. These systems enable precise control of reaction parameters and facilitate real-time monitoring of the synthesis process.

Silicon Amine Protocol (SLAP) Reagent Systems

The implementation of Silicon Amine Protocol (SLAP) reagents in continuous flow systems has demonstrated significant potential for scalable morpholine synthesis [12] [13] [14]. This approach utilizes photocatalytic coupling of aldehydes with SLAP reagents under continuous flow conditions, employing an inexpensive organic photocatalyst (TPP) in combination with Lewis acid additives [12] [14].

The system operates at room temperature under atmospheric pressure, with residence times typically ranging from 30 to 60 minutes [12]. The combination of the photocatalyst and Lewis acid forms amine radical cations that are easily reduced to complete the catalytic cycle, enabling sustained operation without catalyst deactivation [12] [14]. Product yields of 70 to 85 percent are routinely achieved with selectivities of 80 to 90 percent [12].

Microreactor Technology Applications

Microfluidic devices have been successfully employed for the continuous production of morpholine derivatives, offering advantages in terms of reaction control and process intensification [15]. These systems enable precise control of mixing, temperature, and residence time distribution, resulting in improved product consistency and reduced formation of impurities.

The microreactor approach has been particularly effective for reactions involving hazardous or unstable intermediates, as the small reaction volumes minimize safety risks while maintaining high throughput [15]. Temperature control is enhanced due to the high surface-area-to-volume ratio, enabling rapid heat transfer and precise temperature management [15].

Catalytic Systems

Industrial catalytic systems for morpholine synthesis primarily focus on heterogeneous catalysts that can be easily separated and recycled [16] [17]. These systems are designed to operate under continuous conditions with minimal catalyst deactivation and product contamination.

Multi-metallic Hydrogenation Catalysts

The most widely employed industrial catalysts are based on copper-nickel-chromium compositions, typically containing 75.7 atom percent nickel, 22.7 atom percent copper, and 1.6 atom percent chromium [16]. These catalysts operate at temperatures of 260 degrees Celsius under pressures of 20.7 megapascals (approximately 204 atmospheres), achieving conversions of 47.0 percent with selectivities of 95 to 99 percent [16].

Alternative formulations incorporating zinc and lanthanum have shown enhanced performance characteristics. The optimal composition of Ni:Cu:Zn:La = 1:1.3:1.4:0.08 operates at reduced pressures of 0.7 megapascals while maintaining conversions of 99.1 percent and selectivities of 99.0 percent [17]. The addition of lanthanum as a promoter enhances catalyst stability and reduces deactivation rates during extended operation [17].

Catalyst Preparation and Activation Procedures

Industrial catalyst preparation involves co-precipitation methods using nitrate precursors, followed by calcination at temperatures between 350 to 500 degrees Celsius [17]. The preparation process begins with the formation of pre-activated alumina carriers through calcination at 600 to 900 degrees Celsius for 3 to 6 hours [17].

The active metal components are loaded onto the support through incipient wetness impregnation using nitrate solutions of appropriate concentrations (1 to 3 mol/L) [17]. The loaded catalysts undergo drying at 110 to 130 degrees Celsius followed by calcination at 350 to 500 degrees Celsius for 3 to 5 hours [17]. Prior to use, the catalysts require hydrogen reduction activation at temperatures around 210 degrees Celsius [17].

Green Chemistry Approaches

Environmental considerations have driven the development of more sustainable synthesis methods for 2-(Morpholinomethyl)acrylic acid, focusing on the reduction of hazardous reagents, waste minimization, and energy efficiency [10] [11] [18].

Solvent Selection and Optimization

Green chemistry principles emphasize the use of environmentally benign solvents and reaction media [10]. Recent developments have focused on replacing traditional chlorinated solvents with more sustainable alternatives. Acetonitrile and 2-methyltetrahydrofuran have been identified as preferred solvents, classified as "yellow" solvents in pharmaceutical industry guidelines compared to dichloromethane, which is considered a "red" solvent [9] [10].

The use of alcohol co-solvents, particularly isopropanol and tert-amyl alcohol, has been shown to enhance reaction selectivity while maintaining environmental compatibility [10]. These solvent systems enable efficient product isolation and purification while minimizing waste generation and environmental impact [10].

Atom Economy and Waste Reduction

The ethylene sulfate-mediated synthesis represents a significant advancement in atom economy, as the method is redox-neutral and eliminates the need for aluminum or boron hydride reducing agents [10] [11]. This approach reduces waste generation by approximately 60 percent compared to traditional chloroacetyl chloride methods [10].

The elimination of pyrophoric reagents and the reduced requirement for low-temperature conditions contribute to improved operational safety and reduced energy consumption [10]. The method has been successfully demonstrated on kilogram scale, indicating its potential for commercial implementation [11].

Biocatalytic Approaches

Emerging biocatalytic methods have shown promise for the enantioselective synthesis of morpholine derivatives under mild conditions [19] [20]. These approaches utilize engineered enzymes or whole-cell systems to achieve high selectivity and stereochemical control while operating under environmentally benign conditions.

Recent developments in asymmetric transfer hydrogenation using Noyori-Ikariya catalysts have demonstrated the ability to produce chiral morpholine derivatives with enantiomeric excesses greater than 95 percent [19] [20]. These catalytic systems operate at room temperature under atmospheric pressure, significantly reducing energy requirements compared to traditional synthetic methods [19].

Purification and Quality Control Procedures

The purification and quality control of 2-(Morpholinomethyl)acrylic acid requires specialized analytical techniques due to the compound's zwitterionic nature and potential for polymerization [21] [22] [23].

Chromatographic Separation Techniques

Gas chromatography-mass spectrometry (GC-MS) represents the gold standard for quantitative analysis of morpholine derivatives, offering detection limits as low as 7.3 micrograms per liter [21] [24]. The method requires derivatization of the morpholine functionality to enhance volatility and thermal stability. Common derivatizing agents include dabsyl chloride and pentafluorobenzyl bromide, which react with the amine group to form stable derivatives suitable for GC analysis [21] [25].

High-performance liquid chromatography (HPLC) provides an alternative approach for compounds that are thermally labile or difficult to derivatize [26] [23]. Reversed-phase HPLC using C18 columns with gradient elution systems can achieve separation of morpholine derivatives from related impurities. Detection limits of 5 to 10 milligrams per kilogram are routinely achieved with recovery rates of 85.4 to 102.7 percent [27].

Ion chromatography (IC) has emerged as a particularly effective technique for the determination of trace morpholine impurities in pharmaceutical applications [23]. This method utilizes cation-exchange columns with methanesulfonic acid eluents to achieve baseline separation of morpholine from other cationic species. Detection limits as low as 2 micrograms per liter are achievable with precision (relative standard deviation) of 1.30 to 1.56 percent [23].

Distillation and Crystallization Methods

Vacuum distillation remains the primary method for large-scale purification of 2-(Morpholinomethyl)acrylic acid [8] [22]. The compound typically distills at 140 to 160 degrees Celsius under reduced pressure, enabling separation from higher-boiling impurities and unreacted starting materials. The addition of polymerization inhibitors such as hydroquinone or tert-butyl catechol is essential to prevent polymerization during the distillation process [8].

Crystallization techniques are employed for final purification, particularly when high purity specifications are required [28] [22]. The compound can be crystallized from ethanol or ethanol-water mixtures, with slow evaporation providing the highest purity crystals. Recrystallization yields typically range from 80 to 90 percent with purities exceeding 99 percent [28].

Analytical Method Validation

Method validation for morpholine derivatives follows International Council for Harmonisation (ICH) guidelines, encompassing linearity, accuracy, precision, specificity, and robustness [27]. Calibration curves typically demonstrate linearity over concentration ranges of 10 to 500 micrograms per liter with correlation coefficients exceeding 0.999 [21] [27].

Recovery studies conducted at multiple fortification levels (10 to 400 micrograms per kilogram) demonstrate accuracies of 94.3 to 109.0 percent with intra-day precision of 2.0 to 4.4 percent and inter-day precision of 3.3 to 7.0 percent [24]. Cross-laboratory validation studies confirm method robustness with relative standard deviations of 3.3 to 6.9 percent across multiple testing facilities [27].

Impurity Profiling and Identification

Common impurities in 2-(Morpholinomethyl)acrylic acid include unreacted morpholine, acrylic acid, formaldehyde, and various oligomerization products [21] [27]. Advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) enable identification and quantification of these impurities at trace levels [27].

Matrix elimination techniques are employed when analyzing morpholine derivatives in complex pharmaceutical formulations [23]. These methods utilize concentrator columns to selectively retain the analyte while removing interfering matrix components, enabling accurate quantification in the presence of active pharmaceutical ingredients [23].